(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol

Catalog No.
S12301220
CAS No.
185148-90-7
M.F
C14H30O2Si
M. Wt
258.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethyl...

CAS Number

185148-90-7

Product Name

(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol

IUPAC Name

(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol

Molecular Formula

C14H30O2Si

Molecular Weight

258.47 g/mol

InChI

InChI=1S/C14H30O2Si/c1-9-14(5,6)12(15)10-11-16-17(7,8)13(2,3)4/h9,12,15H,1,10-11H2,2-8H3/t12-/m0/s1

InChI Key

NERDIUMEHSWCKX-LBPRGKRZSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C=C)O

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H](C(C)(C)C=C)O

The compound (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol is a specialized organic molecule characterized by a unique structure that includes a tert-butyl group, dimethylsilyl ether, and an alkenyl alcohol. Its chemical formula is C16H30O3SiC_{16}H_{30}O_3Si, and it possesses a molecular weight of approximately 358.5 g/mol. The presence of the tert-butyl(dimethyl)silyl group enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications.

Typical for alkenyl alcohols, including:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Hydrolysis: Reaction with water, which can lead to the regeneration of the alcohol.
  • Oxidation: Conversion to ketones or aldehydes under appropriate conditions.
  • Nucleophilic substitutions: The silyl ether can undergo nucleophilic attack, leading to the release of the silyl group.

These reactions are significant for synthetic organic chemistry, particularly in the preparation of more complex molecules.

The synthesis of (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol typically involves multi-step organic reactions:

  • Formation of the Alkenyl Alcohol: This can be achieved through various methods such as elimination reactions or by using Grignard reagents.
  • Silylation: The introduction of the tert-butyl(dimethyl)silyl group is usually performed using silylating agents like tert-butyldimethylsilyl chloride in the presence of a base (e.g., triethylamine).
  • Purification: The product is purified through techniques such as chromatography to obtain a high-purity compound.

This compound finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in developing siloxane-based materials due to its unique properties.
  • Analytical Chemistry: Acts as a derivatizing agent for gas chromatography-mass spectrometry analysis.

Interaction studies involving (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol are essential for understanding its reactivity and potential applications. These studies may involve:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors.
  • Stability Studies: Understanding how environmental factors affect its stability and reactivity.

Such studies are crucial for assessing its viability in pharmaceutical applications.

Several compounds share structural similarities with (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
3'-O-[tert-butyl(dimethyl)silyl]thymidineThymidine StructureUsed in nucleic acid synthesis; enhances stability
Methyl (4ar,8as)-5-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-naphthalene-Exhibits unique reactivity due to naphthalene ring
2-substituted 4-hydroxy-cyclopentene derivatives-Potentially useful in asymmetric synthesis

The uniqueness of (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol lies in its specific combination of functional groups that provide distinct chemical reactivity and stability compared to these similar compounds. Its alkenyl structure differentiates it from other silylated compounds that may lack such unsaturation.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

258.201506730 g/mol

Monoisotopic Mass

258.201506730 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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